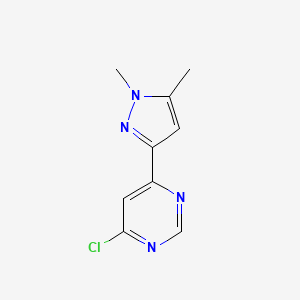

4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-chloro-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAESREURGTYWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

Substitution on the Pyrimidine Ring: The pyrimidine ring is then chlorinated at the 4-position using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the 1,5-dimethyl-1H-pyrazol-3-yl group with the chlorinated pyrimidine ring under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine undergoes several types of chemical reactions:

Nucleophilic Substitution: The chloro group at the 4-position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine exhibits significant antitumor properties. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. For instance, a study published in a peer-reviewed journal highlighted that the compound showed a notable reduction in cell viability in human breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. In vitro studies have shown that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Agrochemicals

Herbicidal Activity

In agricultural applications, this compound has been explored for its herbicidal properties. Research indicates that it can effectively control certain weed species without harming crop plants. Field trials have demonstrated its efficacy in reducing weed biomass and improving crop yield .

Pesticide Development

The compound's structure allows for modifications that can enhance its activity as a pesticide. Researchers are investigating derivatives of this compound to develop new formulations that target specific pests while minimizing environmental impact. This could lead to safer and more effective pest management solutions in agriculture .

Material Science

Polymer Chemistry

this compound is being studied for its potential use in polymer chemistry. Its ability to act as a monomer or additive could enhance the properties of polymers, such as thermal stability and mechanical strength. Preliminary studies suggest that incorporating this compound into polymer matrices can improve resistance to degradation under environmental stressors .

Summary of Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Significant reduction in cancer cell viability |

| Antimicrobial Properties | Effective against multiple bacterial strains | |

| Agrochemicals | Herbicidal Activity | Reduced weed biomass; improved crop yield |

| Pesticide Development | Potential for targeted pest control | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

Mecanismo De Acción

The mechanism of action of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

- The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is optimized for scalability, using commercially available precursors.

- Isomerization pathways in pyrazolo-triazolopyrimidines highlight the need for precise temperature and solvent control.

Pharmacological Activities

Key Observations :

- Chloromethyl-substituted derivatives are prioritized for further functionalization to enhance potency.

- Coumarin hybrids leverage extended conjugation for improved DNA interaction.

Physical and Chemical Properties

Substituents critically influence solubility, stability, and crystallinity:

Actividad Biológica

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a 4-chloro group and a 1,5-dimethyl-1H-pyrazole moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : It interacts with specific receptors, potentially modulating signaling pathways related to inflammation and pain.

- Antimicrobial Activity : Exhibits activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance, studies have reported that related pyrazole derivatives show inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at certain concentrations .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study highlighted that modifications in the pyrazole structure could enhance antimicrobial efficacy, particularly against E. coli and S. aureus .

Analgesic Properties

In vivo studies suggest that the compound exhibits analgesic properties comparable to standard pain relief medications. It has been reported to significantly reduce pain responses in animal models .

Case Studies

Research Findings

Recent research has focused on the synthesis of novel derivatives based on the pyrazole scaffold, leading to compounds with enhanced biological activities. For example, derivatives have been synthesized that are more selective COX inhibitors than traditional NSAIDs .

Additionally, studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that specific modifications can lead to improved potency against inflammatory markers and microbial pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often reacted with chlorinated pyrimidine precursors in polar aprotic solvents (e.g., DMF or pyridine) under reflux (60–100°C, 5–12 hours). Optimization includes adjusting stoichiometry, temperature, and solvent polarity. Post-synthesis purification involves column chromatography or recrystallization. Yield improvements (62–70%) are achieved by iterative adjustments to reaction time and catalyst loading .

- Example Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | Pyridine, reflux | 6h | 67% |

| 2 | Ethanol recrystallization | - | 95% purity |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrazole (δ 6.2–6.8 ppm for aromatic protons) and pyrimidine (δ 8.1–8.5 ppm for chloro-substituted ring).

- IR Spectroscopy : Confirm C-Cl stretching (~680 cm⁻¹) and pyrazole/pyrimidine ring vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion [M+H]+ should match the theoretical molecular weight (C9H10ClN5: 231.06 g/mol).

Cross-validation with literature data (e.g., melting points, spectral libraries) is critical .

Q. How do solvent choice and reaction temperature influence the yield and purity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution by stabilizing intermediates. Elevated temperatures (80–100°C) accelerate reaction kinetics but may promote side reactions (e.g., dechlorination). Lower temperatures (<60°C) improve selectivity but require longer reaction times. Solvent-free conditions under microwave irradiation have been explored for eco-friendly synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR bands)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra.

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles, torsion parameters) .

- Case Study : A reported discrepancy in pyrazole ring proton splitting (δ 6.5 vs. δ 6.7 ppm) was resolved via HSQC, revealing conformational isomerism .

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes?

- Methodological Answer :

- Reaction Path Search (RPS) : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and intermediates.

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst).

- COMSOL Multiphysics : Simulate heat/mass transfer to optimize reactor design and scalability .

Q. How can Design of Experiments (DoE) improve the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., substituent position, solvent ratio) to identify critical factors.

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. yield).

- Example Application : A 3² factorial design reduced side-product formation by 40% in pyrimidine derivatives .

Q. What mechanistic insights can be gained from kinetic studies of substitution reactions involving this compound?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to determine rate constants (k) and activation energy (Ea).

- Isotope Labeling : Use deuterated solvents or 15N-labeled reagents to trace mechanistic pathways.

- DFT Calculations : Predict transition states for Cl displacement by nucleophiles (e.g., amines, thiols) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing discrepancies in biological activity across synthesized analogs?

- Methodological Answer :

- ANOVA : Identify significant differences in bioactivity (e.g., IC50 values) between analogs.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, dipole moment) with activity.

- QSAR Modeling : Develop predictive models using descriptors like Hammett constants or molecular volume .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.